(2Z,6Z,10E,14E,18E)-Farnesylfarnesol
Overview
Description
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, also known as (2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol, is a polyunsaturated alcohol with the molecular formula C30H50O and a molecular weight of 426.7 g/mol . This compound is characterized by its multiple conjugated double bonds and a long carbon chain, making it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol typically involves the use of farnesyl pyrophosphate as a starting material. The process includes a series of condensation reactions, often catalyzed by enzymes or chemical catalysts, to form the extended carbon chain with multiple double bonds . The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The double bonds in the compound can be reduced to single bonds, altering its structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield farnesylfarnesal or farnesylfarnesoic acid, while reduction can produce fully saturated farnesylfarnesane.
Scientific Research Applications
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes and receptors, modulating signaling pathways and cellular responses . The molecular targets include various kinases and transcription factors that regulate gene expression and cell behavior .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A related compound with a shorter carbon chain and fewer double bonds.
Geranylgeraniol: Another polyunsaturated alcohol with a similar structure but different biological activities.
Squalene: A triterpene with a similar polyunsaturated structure but a different functional group arrangement.
Uniqueness
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is unique due to its extended carbon chain and multiple conjugated double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with various molecular targets makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXILURRBPAWICG-MMSZMYIBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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